molecular formula C22H24ClN3O B11422191 1-(2-chlorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-chlorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11422191
M. Wt: 381.9 g/mol
InChI Key: LGKMDHMSPFVXPF-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pentyl Group: This step may involve alkylation reactions using pentyl halides.

    Formation of the Pyrrolidin-2-One Ring: This step involves the cyclization of intermediates under specific conditions to form the pyrrolidin-2-one ring.

    Introduction of the 2-Chlorophenyl Group: This step involves the substitution reaction using 2-chlorophenyl reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Similar structure but with different substituents.

    1-(2-Chlorophenyl)-4-(1-pentyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

1-(2-CHLOROPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H24ClN3O/c1-2-3-8-13-25-20-12-7-5-10-18(20)24-22(25)16-14-21(27)26(15-16)19-11-6-4-9-17(19)23/h4-7,9-12,16H,2-3,8,13-15H2,1H3

InChI Key

LGKMDHMSPFVXPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl

Origin of Product

United States

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